1-Dimethylamino-2-propanol

Catalog No.
S572684
CAS No.
108-16-7
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Dimethylamino-2-propanol

CAS Number

108-16-7

Product Name

1-Dimethylamino-2-propanol

IUPAC Name

1-(dimethylamino)propan-2-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-5(7)4-6(2)3/h5,7H,4H2,1-3H3

InChI Key

NCXUNZWLEYGQAH-UHFFFAOYSA-N

SMILES

CC(CN(C)C)O

Synonyms

DMAIP, DMIPA, N,N-dimethylaminoisopropanol, N,N-dimethylaminoisopropanol tartrate (1:1), (R)-(R-(R*,R*))-isomer, N,N-dimethylaminoisopropanol tartrate (1:1), (S)-(R-(R*,R*))-isomer, N,N-dimethylaminoisopropanol, (+-)-isomer, N,N-dimethylaminoisopropanol, (R)-isomer, N,N-dimethylaminoisopropanol, (S)-isomer, N,N-dimethylisopropanolamine

Canonical SMILES

CC(CN(C)C)O

Limited Availability of Information:

Potential Areas of Research:

The limited information suggests that Dimepranol has been investigated for its potential effects on the following:

  • Immune function: A study published in 1992 explored the effects of Inosine Pranobex (a compound that breaks down into Dimepranol) on the immune system. The study found that Inosine Pranobex may stimulate the immune system in healthy volunteers, but further research is needed. )

1-Dimethylamino-2-propanol, with the chemical formula CH₃CH(OH)CH₂N(CH₃)₂ and CAS number 108-16-7, is a tertiary amine and a dimethylamino-alcohol. It is characterized by its high boiling point and distinct physicochemical properties, which include a density of approximately 0.85 g/cm³ at 20 °C and a melting point of -85 °C . This compound is recognized for its role in various chemical processes and applications, particularly in the field of carbon dioxide capture.

, particularly those involving carbon dioxide. It has been studied for its kinetics in reactions with carbon dioxide in aqueous solutions, demonstrating effective absorption characteristics. The reaction kinetics have shown that it can enhance CO₂ solubility compared to other amines, making it a subject of interest for post-combustion carbon capture technologies .

Key Reactions:

  • Carbon Dioxide Absorption: The reaction of 1-dimethylamino-2-propanol with carbon dioxide leads to the formation of carbamate species, which are crucial for capturing CO₂ effectively .
  • Synthesis of Derivatives: It can also be used in the synthesis of various organic compounds by acting as a nucleophile in substitution reactions due to the presence of the hydroxyl group and the dimethylamino group.

1-Dimethylamino-2-propanol can be synthesized through several methods:

  • Alkylation of Dimethylamine: This involves the reaction of dimethylamine with propylene oxide or other alkylating agents under controlled conditions.
  • Reductive Amination: The compound can also be synthesized via reductive amination processes involving aldehydes or ketones.
  • Direct Hydrolysis: Hydrolysis of appropriate nitriles or amides can yield 1-dimethylamino-2-propanol as well .

These methods allow for the production of high-purity 1-dimethylamino-2-propanol suitable for industrial applications.

1-Dimethylamino-2-propanol has several important applications:

  • Carbon Capture: It is primarily utilized in post-combustion carbon dioxide capture systems due to its high absorption capacity and efficiency .
  • Chemical Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Surface Coatings: It is used in formulating coatings and adhesives, enhancing their performance characteristics .

Studies have focused on the interactions between 1-dimethylamino-2-propanol and other compounds, particularly in the context of gas absorption. Research indicates that it interacts favorably with carbon dioxide, improving solubility and reaction kinetics compared to traditional amines like monoethanolamine. This characteristic makes it a promising candidate for developing more efficient carbon capture technologies .

1-Dimethylamino-2-propanol shares structural similarities with several other amines and alcohols. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
1-Dimethylamino-2-propanolCH₃CH(OH)CH₂N(CH₃)₂High boiling point; effective CO₂ absorber
N,N-DimethylisopropanolamineC₅H₁₃NSimilar structure but lower boiling point
3-DimethylaminopropanolC₅H₁₅NDifferent position of amino group; less polar
N,N-DiethylisopropanolamineC₇H₁₅NEthyl groups provide different solubility

1-Dimethylamino-2-propanol's unique combination of properties makes it particularly effective for specific applications like carbon capture, distinguishing it from similar compounds .

Physical Description

Liquid

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

103.099714038 g/mol

Monoisotopic Mass

103.099714038 g/mol

Boiling Point

124.5 °C

Heavy Atom Count

7

LogP

0.2 (LogP)

Melting Point

124.0 °C

UNII

OX17195H4T

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

108-16-7

Wikipedia

Dimepranol

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Fabricated Metal Product Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
2-Propanol, 1-(dimethylamino)-: ACTIVE

Dates

Last modified: 08-15-2023

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